molecular formula C21H18N4O3S B2983502 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-19-5

1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No. B2983502
CAS RN: 1105209-19-5
M. Wt: 406.46
InChI Key: LEYVHJHBBBTYNM-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Applications

1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea and its derivatives have been explored in the field of green chemistry. Ma et al. (2016) describe the use of D-xylonic acid as a green solvent and effective catalyst for synthesizing derivatives of 3,4-dihydropyrimidin-2(1H)-ones/thiones, which includes compounds like 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea. This approach is noted for its environmental friendliness, simple operation, and excellent yields, highlighting the compound's role in sustainable chemistry practices (Ma, Zhong, Peng, & Sun, 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea have shown potential in various therapeutic areas. For instance, Azam et al. (2009) synthesized derivatives for evaluation as antiparkinsonian agents, with some showing significant activity and neuroprotective properties (Azam, Alkskas, & Ahmed, 2009). Mustafa, Perveen, and Khan (2014) conducted studies on urea derivatives for enzyme inhibition and anticancer activities, finding some compounds with notable effects against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Agricultural Applications

Sheng Zilian (2014) explored the synthesis of novel urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, including derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea, for potential herbicidal activities. These compounds demonstrated moderate inhibitory activities against certain plant species, suggesting their use in agricultural contexts (Sheng Zilian, 2014).

Chemical Synthesis and Material Science

The compound and its derivatives find applications in chemical synthesis and material science. Reeve and Coley (1979) investigated reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form heterocyclic compounds, which include derivatives of 1-(3-Methoxyphenyl)-3-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Urea, highlighting its versatility in synthetic chemistry (Reeve & Coley, 1979).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-10-19(26)25-18(12-29-21(25)22-13)14-6-8-15(9-7-14)23-20(27)24-16-4-3-5-17(11-16)28-2/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVHJHBBBTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

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